2-Chloro-4-fluorophenylzinc iodide

Übersicht

Beschreibung

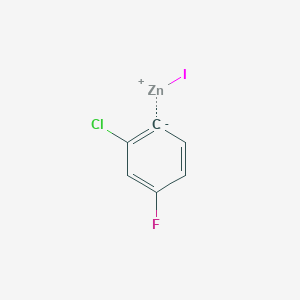

2-Chloro-4-fluorophenylzinc iodide is a chemical compound with the CAS Number: 497923-83-8 . Its IUPAC name is (2-chloro-4-fluorophenyl)zinc (1+) iodide . The molecular weight of this compound is 321.84 .

Physical And Chemical Properties Analysis

The molecular formula of 2-Chloro-4-fluorophenylzinc iodide is C6H3ClFIZn . It has a molecular weight of 321.8 g/mol . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass of the compound is 319.82435 g/mol . The compound has a topological polar surface area of 0 Ų . It has a heavy atom count of 10 . The formal charge of the compound is 0 .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-4-fluorophenylzinc iodide, focusing on six unique applications:

Organic Synthesis

2-Chloro-4-fluorophenylzinc iodide is widely used in organic synthesis as a reagent for cross-coupling reactions . It serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 2-Chloro-4-fluorophenylzinc iodide is utilized for the synthesis of biologically active compounds . Its ability to introduce the 2-chloro-4-fluorophenyl group into molecules is crucial for developing new drugs with improved efficacy and selectivity. This compound is particularly useful in the synthesis of potential anti-cancer and anti-inflammatory agents .

Material Science

This compound is also significant in material science, particularly in the development of novel materials with unique properties. It can be used to synthesize functionalized polymers and other materials that exhibit specific electronic, optical, or mechanical properties. These materials have applications in electronics, coatings, and advanced composites .

Agricultural Chemistry

In agricultural chemistry, 2-Chloro-4-fluorophenylzinc iodide is employed in the synthesis of herbicides and pesticides . The introduction of the 2-chloro-4-fluorophenyl group can enhance the activity and selectivity of these agrochemicals, making them more effective against specific pests and weeds while minimizing environmental impact .

Environmental Chemistry

This compound is used in environmental chemistry for the development of sensors and detection methods . It can be incorporated into materials that detect and quantify environmental pollutants, such as heavy metals and organic contaminants. These sensors are crucial for monitoring and protecting environmental health .

Chemical Biology

In chemical biology, 2-Chloro-4-fluorophenylzinc iodide is used to modify biomolecules for studying their function and interactions. It can be used to label proteins, nucleic acids, and other biomolecules with the 2-chloro-4-fluorophenyl group, enabling researchers to track and analyze these molecules in biological systems .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-chloro-3-fluorobenzene-6-ide;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZMHYDJPOXFOK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=[C-]1)Cl)F.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFIZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-fluorobenzene-6-ide;iodozinc(1+) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyridine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3042004.png)

![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propoxy]propoxy]propanoyl fluoride](/img/structure/B3042009.png)